Cas no 1158219-47-6 (1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride)

1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
- 1-(2-chlorobenzyl)piperidin-4-amine hydrochloride
- SBB075667
- 1-(2-chlorobenzyl)piperidin-4-ylamine hydrochloride
- 1-[(2-chlorophenyl)methyl]-4-piperidylamine, chloride
- 1-[(2-chlorophenyl)methyl]piperidin-4-amine;hydrochloride
- 1-(2-chlorobenzyl)piperidin-4-aminehydrochloride
- MFCD09455668
- AKOS015941420
- DB-237538
- CS-0156645
- 1158219-47-6
- 1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-AMINE HYDROCHLORIDE
- BS-49475
- D82307
- 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride
-
- MDL: MFCD09455668
- インチ: 1S/C12H17ClN2.ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;/h1-4,11H,5-9,14H2;1H
- InChIKey: MGVSFTOYFLENSI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CN1CCC(CC1)N.Cl
計算された属性
- せいみつぶんしりょう: 260.0847040g/mol
- どういたいしつりょう: 260.0847040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MR542-1g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95+% | 1g |
1369.0CNY | 2021-07-14 | |
Ambeed | A628652-5g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 5g |
$304.0 | 2025-02-25 | |
A2B Chem LLC | AU97819-1g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 1g |
$67.00 | 2024-04-20 | |
1PlusChem | 1P018ZAZ-250mg |
1-(2-chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 250mg |
$32.00 | 2023-12-26 | |
abcr | AB564181-5g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride; . |
1158219-47-6 | 5g |
€502.10 | 2024-07-20 | ||
abcr | AB564181-250mg |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride; . |
1158219-47-6 | 250mg |
€122.10 | 2024-07-20 | ||
Aaron | AR018ZJB-250mg |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 250mg |
$38.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227285-1g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95% | 1g |
¥1147.00 | 2024-08-09 | |
Chemenu | CM371018-250mg |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95%+ | 250mg |
$77 | 2022-09-04 | |
Chemenu | CM371018-5g |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride |
1158219-47-6 | 95%+ | 5g |
$585 | 2022-09-04 |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
1-(2-Chlorobenzyl)piperidin-4-amine hydrochlorideに関する追加情報
1-(2-Chlorobenzyl)piperidin-4-amine Hydrochloride: A Comprehensive Overview
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS No. 1158219-47-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Amino-N-(2-chlorobenzyl)piperidine hydrochloride, is a derivative of piperidine and features a unique structural combination of a piperidine ring and a chlorobenzyl group. Its potential applications in drug development and its role in various biological processes make it an intriguing subject for scientific investigation.
The chemical structure of 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride is characterized by a piperidine ring with an amino group at the 4-position and a 2-chlorobenzyl substituent. This structure imparts the compound with distinct chemical properties, including solubility, stability, and reactivity. The presence of the chloro substituent on the benzene ring can influence the compound's interactions with biological targets, making it a valuable scaffold for the design of novel therapeutic agents.
In recent years, significant advancements have been made in understanding the pharmacological properties of 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride can act as a selective inhibitor of specific enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases.
Beyond its enzymatic inhibition properties, 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride has also shown promise in modulating receptor activity. A study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound can act as an agonist or antagonist at certain receptors, depending on its concentration and the specific receptor subtype. This dual functionality makes it a versatile tool for exploring receptor-mediated signaling pathways and developing targeted therapies.
The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride has been extensively studied, and several efficient synthetic routes have been developed. One common approach involves the reaction of 4-piperidone with 2-chlorobenzyl chloride followed by reduction to form the amine. The resulting free base is then converted to the hydrochloride salt to enhance its stability and solubility. These synthetic methods are well-documented in the literature and can be adapted for large-scale production, making it feasible to produce this compound for both research and commercial purposes.
The safety profile of 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride is another important aspect to consider. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, which are essential for its potential use as a therapeutic agent. However, further research is needed to fully understand its long-term effects and to ensure its safety in clinical settings.
In addition to its potential therapeutic applications, 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride has also been explored as a tool for chemical biology research. Its ability to modulate specific biological processes makes it useful for investigating cellular mechanisms and identifying new drug targets. For example, researchers have used this compound to study signal transduction pathways involved in cell proliferation and apoptosis.
The future prospects for 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride are promising. Ongoing clinical trials are evaluating its efficacy in treating various conditions, including inflammatory diseases and neurological disorders. If these trials yield positive results, this compound could become an important addition to the arsenal of therapeutic agents available to healthcare providers.
In conclusion, 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS No. 1158219-47-6) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure, pharmacological properties, and synthetic accessibility make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
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